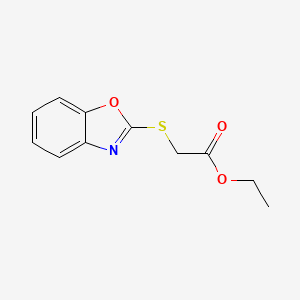

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that is part of a broader class of organic compounds known as benzoxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound contains a sulfanyl acetate group attached to the benzoxazole moiety, which can be a precursor or an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate was prepared through the oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid . Another related compound, ethyl (benzothiazol-2-ylsulfonyl)acetate, was synthesized through alkylation followed by desulfination and hydrolysis to yield substituted acetic acids . These methods suggest that similar strategies could be employed for the synthesis of this compound, although the specific details would depend on the unique reactivity of the benzoxazole ring.

Molecular Structure Analysis

While the molecular structure of this compound is not directly described, the structure of a related compound, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, has been elucidated. This compound exhibits aromatic π–π interactions and non-classical hydrogen bonds that stabilize its crystal structure . These interactions are common in aromatic heterocycles and could be expected in the benzoxazole analogs as well.

Chemical Reactions Analysis

The chemical reactivity of benzoxazole derivatives can be quite diverse. For example, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized from benzothiazole derivatives through a multi-component reaction . This indicates that the benzoxazole ring can participate in complex reactions, potentially leading to a wide range of products depending on the reaction conditions and the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit typical characteristics of esters and aromatic heterocycles, such as a certain degree of solubility in organic solvents and the potential for intermolecular interactions like hydrogen bonding and π–π stacking . The presence of the sulfanyl group could also impart unique reactivity, such as susceptibility to oxidation or participation in nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been utilized in the synthesis and characterization of novel thiofibrates. These compounds are synthesized by reacting with 2-mercapto benzoxazoles and demonstrate significant structural properties confirmed through spectral studies (NiranjanM & ChaluvarajuK, 2018).

Antimicrobial Activity :This chemical has been used in synthesizing compounds for antimicrobial activity evaluation. The synthesized compounds have shown potential activity against various bacterial strains, highlighting its significance in the development of new antimicrobial agents (Balaswamy et al., 2012).

Photophysical Properties :The compound has been studied for its photophysical behavior. It shows sensitivity to micro-environments and exhibits unique absorption and emission properties in different solvents, making it valuable for fluorescence studies (Phatangare et al., 2013).

Anti-Candida Activity :Research on benzoxazole derivatives, including this compound, has shown promising anti-Candida activity. These compounds display a range of activities against Candida strains, indicating their potential in antifungal therapies (Staniszewska et al., 2021).

Green Chemistry Applications :In the context of green chemistry, this compound has been used as a solvent for synthesizing poly(2-ethyl-2-oxazoline), a significant step towards environmentally friendly and pharmaceutically compatible processes (Vergaelen et al., 2020).

Fluorescence Study for Blue Light Emitting Compounds :this compound has been involved in the synthesis of derivatives emitting blue light, with applications in fluorescence technologies (Mahadevan et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLSMEXGDDKKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353715 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73824-25-6 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)